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molecular formula C18H15NO5 B8717338 3-(3,4-Dimethoxybenzoyl)-4-hydroxy-2-quinolone CAS No. 90181-88-7

3-(3,4-Dimethoxybenzoyl)-4-hydroxy-2-quinolone

Cat. No. B8717338
M. Wt: 325.3 g/mol
InChI Key: FMZHOGJAOHHWFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04526894

Procedure details

Ethyl anthranilate (1.44 grams) and 2.2 grams of ethyl 3,4-dimethoxybenzoylacetate are dissolved in 100 ml of xylene and heated to reflux for five hours with 200 mg of sodium ethoxide. After cooling, crystals are separated out and collected by filtration and recrystallized from methanol to give 0.5 grams of 3-(3,4-dimethoxybenzoyl)-4-hydroxy-2-quinolone, pale yellow needles, melting point 235° to 236° C.
Quantity
1.44 g
Type
reactant
Reaction Step One
Quantity
2.2 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
200 mg
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([O:10]CC)(=O)[C:2]1[C:3](=[CH:5][CH:6]=[CH:7][CH:8]=1)[NH2:4].[CH3:13][O:14][C:15]1[CH:16]=[C:17]([CH:26]=[CH:27][C:28]=1[O:29][CH3:30])[C:18]([CH2:20][C:21](OCC)=[O:22])=[O:19].[O-]CC.[Na+]>C1(C)C(C)=CC=CC=1>[CH3:13][O:14][C:15]1[CH:16]=[C:17]([CH:26]=[CH:27][C:28]=1[O:29][CH3:30])[C:18]([C:20]1[C:21](=[O:22])[NH:4][C:3]2[C:2]([C:1]=1[OH:10])=[CH:8][CH:7]=[CH:6][CH:5]=2)=[O:19] |f:2.3|

Inputs

Step One
Name
Quantity
1.44 g
Type
reactant
Smiles
C(C=1C(N)=CC=CC1)(=O)OCC
Name
Quantity
2.2 g
Type
reactant
Smiles
COC=1C=C(C(=O)CC(=O)OCC)C=CC1OC
Name
Quantity
100 mL
Type
solvent
Smiles
C=1(C(=CC=CC1)C)C
Step Two
Name
Quantity
200 mg
Type
reactant
Smiles
[O-]CC.[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CUSTOM
Type
CUSTOM
Details
crystals are separated out
FILTRATION
Type
FILTRATION
Details
collected by filtration
CUSTOM
Type
CUSTOM
Details
recrystallized from methanol

Outcomes

Product
Name
Type
product
Smiles
COC=1C=C(C(=O)C=2C(NC3=CC=CC=C3C2O)=O)C=CC1OC
Measurements
Type Value Analysis
AMOUNT: MASS 0.5 g
YIELD: CALCULATEDPERCENTYIELD 17.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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